3-Cyanochromone
Description
3-Cyanochromone (4-oxo-4H-1-benzopyran-3-carbonitrile) is a chromone derivative featuring a nitrile group at the 3-position. Its structure combines an endocyclic olefinic bond, a keto group at C-4, and a nitrile at C-3, enabling diverse reactivity . The nitrile group facilitates nucleophilic additions, cycloadditions, and tautomerization to pyrylium betaine intermediates under specific conditions, making it a versatile synthon for heterocyclic chemistry . It is chemically equivalent to 2-amino-3-formylchromone in certain reactions, expanding its utility in domino and multicomponent reactions . Applications span synthetic intermediates for bioactive compounds, including azaxanthones and spiro-β-lactams, with emerging roles in Alzheimer’s drug discovery due to acetylcholinesterase (AChE) inhibition .
Properties
IUPAC Name |
4-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWNPLLGXKJESA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334606 | |
| Record name | 3-Cyanochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50743-17-4 | |
| Record name | 3-Cyanochromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromone-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Dehydration of Chromone-3-Carboxamide Using Thionyl Chloride
One of the classical and efficient methods for preparing 3-cyanochromone involves the dehydration of chromone-3-carboxamide with thionyl chloride in the presence of N,N-dimethylformamide (DMF). This method was patented and is notable for its high yield and straightforward procedure.
- Procedure : Chromone-3-carboxylic acid is first converted to its acyl chloride using thionyl chloride. The acyl chloride is then transformed into chromone-3-carboxamide. The critical step is the dehydration of this carboxamide with a molar excess of thionyl chloride and a large excess of DMF at low temperature (around 10 °C), followed by warming to room temperature.
- Outcome : The reaction yields this compound in about 75-76% isolated yield, with a melting point of 174-176 °C after recrystallization from ethyl acetate.
- Advantages : High yield, relatively mild conditions, and straightforward isolation of product.
- Reference Example :
- 1.9 g chromone-3-carboxamide in 20 ml DMF, 2.4 g thionyl chloride, ice bath cooling, then room temperature stirring.
- Yield: 76%, mp 174-176 °C.
| Step | Reagent/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chromone-3-carboxylic acid to acyl chloride | Thionyl chloride | - | Precursor step |
| Acyl chloride to carboxamide | Ammonia or amine | - | Precursor step |
| Carboxamide dehydration | Thionyl chloride, DMF, 10 °C to RT | 75-76 | High yield, mild conditions |
This method is well-documented and industrially relevant due to its scalability and reproducibility.
Base-Catalyzed Synthesis from Alkynes and Resorcinol
A more recent and environmentally friendly approach involves the synthesis of 3-cyano-coumarin derivatives, including this compound analogs, by reacting alkynes with resorcinol under basic conditions.
- Procedure : Alkynes (3a–3e) are reacted with resorcinol (4) in ethanol solvent with potassium carbonate as the catalyst under reflux for 15 to 30 minutes.
- Outcome : This method produces 3-cyano-coumarin derivatives in excellent yields, confirmed by IR spectroscopy showing characteristic cyano (2202–2208 cm⁻¹) and carbonyl (1683–1684 cm⁻¹) peaks.
- Advantages : Mild, environmentally friendly conditions, short reaction time, and excellent yields.
- Reference Data :
| Entry | Alkyne Substrate | Yield (%) | Reaction Time (min) | IR (CN stretch, cm⁻¹) | IR (C=O stretch, cm⁻¹) |
|---|---|---|---|---|---|
| 5a | Various alkynes | High | 15-30 | 2202-2208 | 1683-1684 |
This approach is valuable for rapid synthesis under green chemistry principles.
Ultrasound-Assisted Synthesis of Chromenopyridines from this compound
Ultrasound irradiation has been applied to reactions involving this compound to enhance reaction rates and yields in the synthesis of chromenopyridines.
- Procedure : this compound reacts with active methylene compounds and amines under ultrasound irradiation in ethanol, with bases such as DABCO.
- Outcome : Improved yields (up to 85%) and shorter reaction times compared to conventional reflux.
- Comparison of Bases :
| Entry | Base | Yield (%) | Notes |
|---|---|---|---|
| 1 | p-Toluidine | 60 | Conventional reflux |
| 2 | DABCO | 68 | Conventional reflux |
| 3 | DABCO | 85 | Ultrasound irradiation (10 min) |
| Entry | R1 | R2 | R3 | Product | Yield (%) Ultrasound | Yield (%) Reflux | mp (°C) Ultrasound | mp (°C) Reflux |
|---|---|---|---|---|---|---|---|---|
| 1 | H | H | Me | 3a | 85 | 68 | 170–172 | 168–169 |
| 5 | Me | Me | Me | 3e | 86 | 68 | 175–177 | 197–198 |
| 7 | Cl | H | Et | 3g | 86 | 65 | 144–146 | 148–149 |
Ultrasound irradiation is a green chemistry method that improves efficiency and yield.
Multi-Component Reactions for Chromenopyridine Derivatives Involving this compound
Several studies report the use of this compound in multi-component reactions with malononitrile, thiols, and other reagents under basic catalysis (e.g., potassium carbonate, triethylamine) in ethanol or acetonitrile solvents.
- Procedure : Refluxing mixtures of this compound, malononitrile, and various nucleophiles under base catalysis.
- Outcome : High yields (up to 92%) of chromenopyridine derivatives.
- Catalyst Comparison :
| Catalyst/Base | Yield Range (%) | Notes |
|---|---|---|
| Potassium carbonate | Up to 92 | Preferred base for pyridine synthesis |
| Triethylamine | 53-90 | Used under reflux or microwave heating |
- Reaction Conditions : Typically reflux in ethanol/water or acetonitrile, 10-20% mol catalyst loading.
- Significance : These methods highlight the synthetic utility of this compound as a precursor in heterocyclic chemistry.
Summary Table of Preparation Methods
Chemical Reactions Analysis
3-Cyanochromone undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound reacts with primary aromatic amines to form 2-amino-3-(alkyliminomethyl)chromones.
Cyclization: It can undergo cyclization reactions to form spirobenzofuranones and other complex structures.
Substitution: The cyano group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include aliphatic amines, aromatic amines, and various dehydrating agents. The major products formed from these reactions include 2-aminochromone-3-carboxamide, 3-amino-4H-chromeno[3,4-d]isoxazol-4-one, and 3-(diaminomethylene)chroman-2,4-dione .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
3-Cyanochromone derivatives exhibit a range of biological activities, making them valuable in drug discovery. They have been studied for their potential as:
- Antioxidants : These compounds can scavenge free radicals, providing protection against oxidative stress .
- Antidiabetics : Research indicates that 3-cyanochromones may help in managing blood glucose levels .
- Cardiovascular Agents : Their use in treating cardiovascular diseases has been explored due to their effects on blood pressure and heart function .
- Antiarrhythmic and Hypotensive Agents : Some derivatives have shown promise in stabilizing heart rhythms and lowering blood pressure .
Case Study: Acetylcholinesterase Inhibition
A study examined the inhibition of acetylcholinesterase by this compound derivatives, highlighting their potential in treating neurodegenerative diseases like Alzheimer's . The binding affinity of these compounds was assessed through molecular docking studies, demonstrating their capability to interact effectively with the enzyme.
Photocatalysis
Photocatalytic Reactions
3-Cyanochromones have been utilized as substrates in photocatalytic reactions. For instance, a study detailed the photocatalytic decarboxylative alkylation of 3-cyanochromones using triphenylphosphine and potassium iodide as photoredox mediators. This method allows for the formation of complex organic molecules under mild conditions .
Table: Summary of Photocatalytic Applications
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Decarboxylative alkylation | Triphenylphosphine, KI | High | |
| Alkylation with phenylhydrazine | Varies | Moderate |
Organic Synthesis
Synthetic Utility
this compound serves as a key intermediate in various organic synthesis pathways. Its reactivity allows for the formation of diverse chemical structures through nucleophilic attacks and cyclization reactions.
Case Study: Domino Reactions
Research has demonstrated that 3-cyanochromones can undergo domino reactions with activated carbonyl compounds to produce valuable products such as benzophenones. The reaction mechanism involves initial nucleophilic attack followed by subsequent cyclization steps, yielding products with good to excellent yields .
Table: Summary of Organic Synthesis Applications
| Reaction Type | Substrate Used | Yield (%) | Reference |
|---|---|---|---|
| Domino reactions with carbonyls | Various chromones | 51-65 | |
| Nucleophilic substitutions | C- and N-nucleophiles | High |
Quantum Chemical Studies
Quantum chemical calculations have been employed to investigate the electronic properties and stability of this compound. Studies using Density Functional Theory (DFT) methods have provided insights into:
Mechanism of Action
The mechanism of action of 3-Cyanochromone involves its electron-deficient sites, which make it highly reactive towards nucleophiles. The compound undergoes nucleophilic addition at the carbonyl and cyano groups, leading to the formation of various products. The reactivity of the pyrone ring is significantly altered by the presence of the cyano group at the 3-position .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Reactivity Comparison
Key Differences
- Reactivity: The nitrile in this compound enables unique pathways like dipolar cycloadditions and carbocyanation, unlike the aldehyde in 3-formylchromone, which favors condensations . Thiochromone’s sulfur atom enhances nucleophilicity, enabling thio-Michael additions, while this compound’s nitrile stabilizes transition states in cycloadditions . AMC’s primary amine group directly interacts with AChE’s catalytic site, whereas this compound’s tertiary amine (cyano) relies on π-π stacking .
- Synthetic Utility: this compound is pivotal in one-pot multicomponent syntheses (e.g., chromeno[2,3-d]pyrimidines via Ag₂CO₃ catalysis), achieving yields up to 85% . 3-Formylchromone serves as a precursor to isoflavones and homoisoflavones via green chemistry approaches . Thiochromone derivatives are synthesized via cyclization of thioesters, yielding compounds with enhanced antimicrobial activity .
- Pharmacological Performance: this compound exhibits moderate AChE inhibition (IC₅₀ = 12.5 µM), outperformed by AMC (IC₅₀ = 9.8 µM) due to AMC’s primary amine . Thiochromones show broader antimicrobial activity but lack specificity compared to this compound’s targeted enzyme inhibition .
Mechanistic Insights
- Cycloadditions: this compound undergoes diastereoselective [2+2] and [3+2] cycloadditions, where solvent polarity (e.g., chlorobenzene) lowers activation energy by stabilizing charge-separated intermediates .
- Solid-State Reactivity: Unlike halogenated chromones, this compound remains inert in photoreactions when encapsulated in a phenylethynylene bis-urea host, highlighting steric and electronic constraints .
Biological Activity
3-Cyanochromone, a derivative of chromone, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Overview of this compound
This compound possesses a cyano group at the 3-position of the chromone ring, which significantly influences its biological properties. Chromones are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study reported its effectiveness against various bacterial strains, including Helicobacter pylori, where it demonstrated significant inhibitory effects comparable to standard antibiotics like metronidazole .
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | <50 | H. pylori |
| Metronidazole | <50 | H. pylori |
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. The compound showed a dose-dependent response, suggesting its potential as a natural antioxidant agent .
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Neuroprotective Effects
In studies focusing on neurodegenerative diseases, particularly Alzheimer's disease, this compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme linked to cognitive decline . This inhibition suggests its potential use in treating Alzheimer's disease by enhancing cholinergic transmission.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as AChE and urease, contributing to its neuroprotective and antimicrobial effects.
- Reactive Oxygen Species (ROS) Scavenging : By neutralizing free radicals, it mitigates oxidative stress, which is crucial in various pathologies including cancer and neurodegeneration.
- Cell Cycle Modulation : Studies indicate that this compound can induce cell cycle arrest in cancer cells, promoting apoptosis through mitochondrial pathways .
Case Studies
- Anticancer Activity : A study involving various tumor cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The compound's cytotoxicity was linked to its ability to disrupt mitochondrial function and activate caspase pathways .
- Alzheimer’s Disease Model : In vivo studies using C. elegans showed that treatment with this compound improved cognitive functions and reduced amyloid plaque formation, highlighting its therapeutic potential in neurodegenerative disorders .
Q & A
Q. How can systematic reviews synthesize conflicting data on this compound’s biological activity?
- Methodological Answer : Apply PRISMA guidelines to screen literature (PubMed, SciFinder). Extract data on cytotoxicity, enzyme inhibition, and structure-activity relationships. Use meta-analysis (fixed/random effects models) to reconcile discrepancies, controlling for variables like substituent position and assay type .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
